Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Radiopharmaceutical chemistry Gallium-68 labeling Bifunctional chelators

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride (H-Dab(Boc)-OMe·HCl, CAS 3350-15-0) is a chiral, orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). It features a free α-amine, a tert-butyloxycarbonyl (Boc)-protected γ-amine, and a methyl ester at the carboxyl terminus, supplied as the hydrochloride salt (MW 268.74).

Molecular Formula C10H21ClN2O4
Molecular Weight 268.74 g/mol
Cat. No. B12507036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
Molecular FormulaC10H21ClN2O4
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl
InChIInChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H
InChIKeyXETISTBVDHNRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Orthogonally Protected Diaminobutyric Acid Building Block for Precision Peptide Synthesis


Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride (H-Dab(Boc)-OMe·HCl, CAS 3350-15-0) is a chiral, orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). It features a free α-amine, a tert-butyloxycarbonyl (Boc)-protected γ-amine, and a methyl ester at the carboxyl terminus, supplied as the hydrochloride salt (MW 268.74) [1]. This protection scheme renders the compound a versatile intermediate for selective peptide elongation and side-chain modification, distinct from doubly protected or free-acid analogs [2].

Why Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride Cannot Be Interchanged with Common Dab Analogs


Protected diaminobutyric acid derivatives are not functionally equivalent; the orthogonal protecting group pattern, salt form, and esterification state critically govern compatibility with solid-phase peptide synthesis (SPPS) strategies, solubility in reaction media, and downstream deprotection orthogonality. Replacing H-Dab(Boc)-OMe·HCl with the free acid H-Dab(Boc)-OH, for instance, forfeits the methyl ester masking needed for certain C-terminal coupling strategies and introduces limited aqueous solubility (2.5 mg/mL with heating ), whereas the target hydrochloride salt is freely soluble in water and methanol . Similarly, Fmoc-Dab(Boc)-OH bears an alternative Nα-protecting group that dictates its use in Fmoc-based protocols but prevents direct Boc-SPPS compatibility .

Head-to-Head Evidence: Quantifiable Differentiation of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride from Closest Analogs


Radiochemical Yield of 68Ga-Chelator H3Dpaa.dab: Target vs. Parent Chelators

H-Dab(Boc)-OMe·HCl was employed as the key building block for the bifunctional chelator H3Dpaa.dab. Under identical radiolabeling conditions (100 µM chelator, 37 °C, pH 7.4, 5 min), H3Dpaa.dab achieved a radiochemical yield (RCY) of 84% with ⁶⁸Ga, compared to 95% for the parent H3Dpaa and 94% for H4Dpaa.ga, directly establishing the quantitative impact of the Dab-Boc-OMe derived construct on chelation efficiency [1].

Radiopharmaceutical chemistry Gallium-68 labeling Bifunctional chelators

Aqueous Solubility: Methyl Ester Hydrochloride vs. Free Acid Form

The hydrochloride salt of the methyl ester (target compound) is reported as freely soluble in water and methanol . In contrast, the corresponding free acid H-Dab(Boc)-OH exhibits limited aqueous solubility of only 2.5 mg/mL, even with ultrasonic treatment and heating to 60 °C . This represents a qualitative and quantitative solubility advantage for the target compound in aqueous reaction media.

Solubility profiling Formulation compatibility Peptide coupling efficiency

Melting Point as Identity and Purity Benchmark Against Fmoc-Protected and Lysine Analogs

The target compound exhibits a sharp melting point range of 156–164 °C . This provides clear differentiation from the common Fmoc-protected analog Fmoc-Dab(Boc)-OH (mp 111–113 °C ) and the lysine side-chain analog H-Lys(Boc)-OMe·HCl (mp 160–165 °C ). While the lysine analog shows partial overlap, the Fmoc-Dab derivative is unambiguously distinguishable by a ~45 °C lower melting point.

Quality control Material identity Analytical specification

Orthogonal Deprotection Compatibility: Boc-Side Chain Stability Under Fmoc-SPPS Conditions

The Boc protecting group on the γ-amine of H-Dab(Boc)-OMe·HCl is stable under the piperidine-mediated Fmoc deprotection conditions (20% piperidine/DMF) routinely employed in Fmoc-SPPS, enabling selective α-amine elongation without premature side-chain exposure . This orthogonality is explicitly verified by the compound's successful application in Fmoc-based synthesis workflows, whereas doubly Boc-protected analogs (e.g., Boc-Dab(Boc)-OMe) require acidic deprotection incompatible with acid-labile resins [1].

Solid-phase peptide synthesis Fmoc strategy Orthogonal protection

Ambient Stability for Routine Laboratory Handling and Shipping

H-Dab(Boc)-OMe hydrochloride is documented as stable at ambient temperature for several days during ordinary shipping and customs clearance, with long-term storage recommended at -20 °C (3 years as powder) or -80 °C (6 months in solution) . This contrasts with Fmoc-Dab(Boc)-OH, which requires long-term storage at 2–8 °C to prevent Fmoc deprotection , providing a logistical advantage for procurement and inventory management in facilities without continuous cold-chain infrastructure.

Stability Storage conditions Logistics

Procurement-Relevant Application Scenarios for Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride


Synthesis of Bifunctional Gallium-68 Chelators for PET Radiopharmaceutical Development

H-Dab(Boc)-OMe·HCl is the direct precursor to H3Dpaa.dab, a bifunctional chelator that achieved 84% radiochemical yield for ⁶⁸Ga at pH 7.4 (100 µM, 37 °C, 5 min) [1]. Laboratories developing ⁶⁸Ga-based PET tracers should procure this specific building block to replicate the published chelator architecture; substitution with other Dab derivatives would alter chelator geometry and metal-binding kinetics, requiring de novo optimization of labeling conditions.

Fmoc-SPPS Assembly of Peptides Requiring Orthogonal Side-Chain Modification of 2,4-Diaminobutyric Acid

The combination of a free α-amine with a Boc-protected γ-amine enables direct incorporation into Fmoc-SPPS workflows without additional deprotection steps. The Boc group remains intact during piperidine-mediated Fmoc removal, permitting subsequent selective side-chain deprotection with TFA after peptide assembly . This orthogonal strategy is not achievable with Fmoc-Dab(Fmoc)-OH (both amines Fmoc-protected) or H-Dab(Boc)-OH (free carboxylic acid requiring pre-activation).

Aqueous-Phase Peptide Coupling and Bioconjugation Requiring High Solubility Intermediates

The hydrochloride salt form and methyl ester confer aqueous solubility significantly exceeding that of the free acid H-Dab(Boc)-OH (2.5 mg/mL with heating) . This property is critical for enzyme-mediated ligation, aqueous bioconjugation, and peptide coupling reactions where organic co-solvents must be minimized to preserve protein or enzyme activity.

Quality Control and Identity Verification in cGMP Peptide Manufacturing

The compound's well-defined melting point (156–164 °C ) provides a rapid, compendial identity test suitable for incoming material release in regulated manufacturing environments. The 45 °C differential from Fmoc-Dab(Boc)-OH (111–113 °C) enables unambiguous discrimination by melting point alone, supporting compliance with ICH Q7 material identity requirements.

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